molecular formula C24H25FN6O2 B6521334 6-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one CAS No. 951528-84-0

6-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one

Cat. No.: B6521334
CAS No.: 951528-84-0
M. Wt: 448.5 g/mol
InChI Key: XPNITKJLYWZZDO-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,4]triazolo[1,5-c]quinazolin-5-one class, characterized by a fused triazole-quinazoline core. Key structural features include a 2-propyl substituent at position 2 and a 2-oxoethylpiperazine side chain at position 6, where the piperazine ring is further substituted with a 4-fluorophenyl group. The fluorine atom enhances electronic interactions and metabolic stability, while the piperazine moiety may improve solubility and receptor binding.

Properties

IUPAC Name

6-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN6O2/c1-2-5-21-26-23-19-6-3-4-7-20(19)30(24(33)31(23)27-21)16-22(32)29-14-12-28(13-15-29)18-10-8-17(25)9-11-18/h3-4,6-11H,2,5,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNITKJLYWZZDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN2C(=N1)C3=CC=CC=C3N(C2=O)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

Compound Name / ID Core Structure Key Substituents Notable Properties
Target Compound [1,2,4]triazolo[1,5-c]quinazolin-5-one 2-propyl, 6-(2-oxoethyl-4-(4-fluorophenyl)piperazine) Enhanced solubility (piperazine), electronic modulation (fluorine)
K17 () [1,2,4]triazolo[1,5-c]quinazolin-2-one 3-piperazinyl, 5-(2-(2,4-dihydroxyphenyl)vinyl) Anti-inflammatory activity; hydroxyl groups may improve binding but reduce stability
K19 () [1,2,4]triazolo[1,5-c]quinazolin-2-one 3-piperazinylmethyl, 5-(4-hydroxyphenyl)vinyl Similar anti-inflammatory potential; vinyl linker may influence conformational flexibility
5-Cyclopentyl-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazoline () [1,2,4]triazolo[1,5-c]quinazoline 5-cyclopentyl, 2-(4-fluorophenyl) High melting point (196–198°C); fluorophenyl enhances lipophilicity and binding
2-(3-Trifluoromethylphenyl)-5-cyclopentyl-[1,2,4]triazolo[1,5-c]quinazoline () [1,2,4]triazolo[1,5-c]quinazoline 5-cyclopentyl, 2-(3-CF3-phenyl) CF3 group increases electron-withdrawing effects, potentially boosting receptor affinity

Physicochemical Properties

  • For example, the 4-fluorophenyl analog (196–198°C) has a lower melting point than the 4-bromophenyl derivative (228–230°C), reflecting halogen size and crystal packing differences .
  • Spectroscopic Data :
    • IR : The target’s carbonyl (C=O) and piperazine C-N stretches (~1097–1412 cm⁻¹) align with K17/K19, but fluorophenyl C-F vibrations (~1200–1250 cm⁻¹) may distinguish it .
    • 1H-NMR : The 2-propyl group (δ ~0.9–1.6 ppm) and piperazine protons (δ ~2.1–3.3 ppm) differ from K17/K19’s vinyl and hydroxyl signals .

Pharmacological Implications

  • Anti-inflammatory Potential: K17 and K19 demonstrated anti-inflammatory activity, suggesting the target compound’s piperazine and fluorophenyl groups may similarly modulate inflammatory pathways (e.g., adenosine or cytokine receptors) .
  • Fluorine’s electronegativity may enhance binding compared to non-halogenated analogs .

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